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4-(4-Methylthiophenyl)nicotinic acid

Catalog No.
S6701944
CAS No.
1261937-90-9
M.F
C13H11NO2S
M. Wt
245.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Methylthiophenyl)nicotinic acid

CAS Number

1261937-90-9

Product Name

4-(4-Methylthiophenyl)nicotinic acid

IUPAC Name

4-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

InChI

InChI=1S/C13H11NO2S/c1-17-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16)

InChI Key

KLDAMHBWUNELAJ-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
  • Nicotinic Acid Receptor (nAChR) Ligand

    4-(4-MTPN) acid bears some structural similarity to known nAChR ligands. Nicotinic acid itself is a weak agonist at some nAChR subtypes, and the addition of the thiophenyl group may modulate its activity. Further research would be needed to determine if 4-(4-MTPN) acid interacts with nAChRs and its potential effects. Source: [Nicotinic acetylcholine receptor: ]

  • Antibacterial Activity

  • Other Potential Applications

4-(4-Methylthiophenyl)nicotinic acid is a chemical compound classified as a derivative of nicotinic acid. It features a methylthio group attached to a phenyl ring, which is further connected to the nicotinic acid structure. This compound has garnered interest due to its potential applications in medicinal chemistry and its unique structural properties that may influence biological activity and chemical reactivity.

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: If a nitro group is present, it can be reduced to an amine through catalytic hydrogenation or with reducing agents such as tin(II) chloride.
  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, which can be achieved using halogenation agents like bromine or chlorine under controlled conditions.

Major Products from Reactions

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Amines.
  • Substitution: Halogenated derivatives.

Research indicates that 4-(4-Methylthiophenyl)nicotinic acid may exhibit various biological activities, particularly its potential as an antibacterial and antifungal agent. Its interaction with nicotinic acetylcholine receptors suggests that it could influence neurotransmission and cellular signaling pathways, potentially offering therapeutic effects in treating inflammatory conditions and pain management .

The synthesis of 4-(4-Methylthiophenyl)nicotinic acid typically involves the following steps:

  • Starting Material: 4-methylthiophenol serves as the initial substrate.
  • Reactions:
    • Nitration of the phenolic compound.
    • Reduction of any nitro groups formed during nitration.
    • Coupling with nicotinic acid to form the final product.

On an industrial scale, methods often include the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid, which is efficient but raises environmental concerns due to by-product emissions.

4-(4-Methylthiophenyl)nicotinic acid has several applications across various fields:

  • Chemistry: Acts as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential antibacterial and antifungal properties.
  • Medicine: Explored for anti-inflammatory and analgesic effects.
  • Industry: Utilized in developing materials with specific optical properties, including nonlinear optical materials.

The interaction studies involving 4-(4-Methylthiophenyl)nicotinic acid focus on its binding affinity to nicotinic acetylcholine receptors. These studies suggest that the compound may modulate receptor activity, influencing physiological processes such as neurotransmission. The unique methylthio group may enhance lipophilicity, thereby improving membrane permeability and biological efficacy compared to other nicotinic acid derivatives .

Several compounds are structurally or functionally similar to 4-(4-Methylthiophenyl)nicotinic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Nicotinic AcidBasic pyridinecarboxylic acid structureEssential vitamin (B3), used in treating hyperlipidemia
NicotinamideAmide derivative of nicotinic acidCommonly used in skincare products
2-Chloro-N-(2-chlorophenyl)nicotinamideContains chlorinated phenyl groupsExhibits notable antibacterial properties
4-Methyl-Nicotinic AcidMethyl group on the pyridine ringEnhanced lipophilicity compared to non-methylated forms

The presence of the methylthio group in 4-(4-Methylthiophenyl)nicotinic acid distinguishes it from these compounds by potentially enhancing its lipophilicity and altering its biological interactions, making it a unique candidate for further research and application in medicinal chemistry .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

245.05104977 g/mol

Monoisotopic Mass

245.05104977 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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